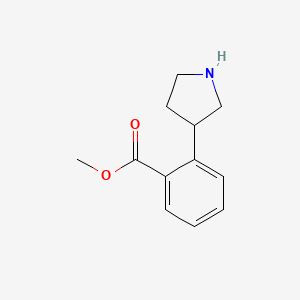

Methyl 2-(3-pyrrolidinyl)benzoate

Description

Methyl 2-(3-pyrrolidinyl)benzoate is a methyl benzoate derivative featuring a pyrrolidine ring attached at the 2-position of the benzoate core. Benzoate esters are widely studied for their versatility in pharmaceuticals, agrochemicals, and materials science, with variations in substituents significantly influencing reactivity, solubility, and biological activity . The 3-pyrrolidinyl group introduces a nitrogen-containing heterocycle, which may enhance coordination capabilities or modify pharmacokinetic profiles compared to simpler alkyl or aryl substituents.

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

methyl 2-pyrrolidin-3-ylbenzoate |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)11-5-3-2-4-10(11)9-6-7-13-8-9/h2-5,9,13H,6-8H2,1H3 |

InChI Key |

ASAPISFCAQAERO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2CCNC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-pyrrolidinyl)benzoate typically involves the esterification of 2-(3-pyrrolidinyl)benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-pyrrolidinyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzoate ring or the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products Formed

Oxidation: Formation of 2-(3-pyrrolidinyl)benzoic acid.

Reduction: Formation of 2-(3-pyrrolidinyl)benzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Analgesic Properties

Research indicates that methyl 2-(3-pyrrolidinyl)benzoate may possess analgesic properties. Compounds with similar structures have been shown to interact with pain pathways, potentially leading to the development of new pain management therapies.

Neuropharmacological Applications

The compound has been studied for its effects on various neurotransmitter systems, including acetylcholine and dopamine receptors. Its structural similarity to known ligands suggests that it could serve as a lead compound for developing drugs targeting these receptors .

- Targeting Acetylcholine Receptors : this compound has been evaluated for its affinity towards nicotinic acetylcholine receptors, particularly the α4β2 subtype, which is implicated in cognitive functions and mood regulation .

- Dopamine and Serotonin Transporters : It has also been assessed for its potential to modulate dopamine and serotonin transporters, which are critical in treating mood disorders .

Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations allows it to be used in the synthesis of more complex molecules.

Synthesis of Bioactive Compounds

The compound can be employed in synthesizing other pharmacologically relevant compounds. For instance, it can act as a precursor for derivatives that exhibit enhanced biological activity or specificity towards certain biological targets.

| Compound | Synthesis Method | Potential Applications |

|---|---|---|

| Methyl indole-4-carboxylate | Reaction with indole derivatives | Antidepressant activity |

| 5-Aminoisoquinolin-1(2H)-one | Condensation reactions | Anticancer properties |

| 5-Nitroisocoumarin | Nitration and cyclization reactions | Antimicrobial activity |

| [2-(4-Fluorophenyl)-1H-indol-4-yl]-1-pyrrolidinylmethanone | Multi-step synthesis involving this compound | Neuropharmacological studies |

Pharmacological Studies

Several studies have explored the pharmacological profile of this compound and its derivatives:

- A study demonstrated that compounds derived from this compound exhibited selective binding to the α4β2 nicotinic acetylcholine receptor, indicating potential use in treating cognitive disorders .

- Another investigation highlighted its role in modulating serotonin transporter activity, suggesting implications for antidepressant drug development .

Toxicological Assessments

Toxicological studies are essential for understanding the safety profile of this compound. Preliminary assessments indicate low toxicity levels at therapeutic doses, making it a candidate for further clinical evaluation .

Mechanism of Action

The mechanism of action of Methyl 2-(3-pyrrolidinyl)benzoate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological pathways.

Comparison with Similar Compounds

Table 1: Comparison of Benzoate Derivatives with Heterocyclic Substituents

*Calculated based on structural data.

Ester Group Variations

The methyl ester group in this compound contrasts with ethyl esters in compounds like I-6230 and I-6232 (). Ethyl esters generally exhibit increased lipophilicity and slower hydrolysis rates compared to methyl esters, impacting bioavailability and metabolic stability . For instance:

- I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) has a logP ~2.5 (estimated), whereas methyl esters like the target compound may have lower logP values, favoring aqueous solubility .

Functional Group Comparisons

- Sulfonylurea Herbicides (): Compounds like bensulfuron-methyl feature a sulfonylurea bridge attached to methyl benzoate, enabling herbicidal activity via acetolactate synthase inhibition. In contrast, the pyrrolidinyl group in the target compound lacks this bioactivity-linked moiety, suggesting divergent applications .

- N,O-Bidentate Directing Groups (): N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide’s directing group facilitates metal-catalyzed C–H functionalization. The pyrrolidinyl group in this compound may similarly coordinate metals, though its efficacy depends on steric and electronic factors .

Biological Activity

Methyl 2-(3-pyrrolidinyl)benzoate is an organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and neuropharmacological effects, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a benzoate structure with a methyl ester group attached to a benzoic acid moiety and a pyrrolidine ring. Its molecular formula is with a molecular weight of approximately 205.25 g/mol. The presence of the pyrrolidine moiety is significant as it is commonly found in various biologically active compounds, influencing the compound's pharmacological profile.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . A study highlighted its efficacy against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

2. Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects . In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines, indicating its potential application in managing inflammatory diseases such as arthritis and other chronic inflammatory conditions .

3. Neuropharmacological Effects

The compound's interaction with neurotransmitter systems has been a focal point of research. It has shown affinity for nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is implicated in cognitive processes and neuroprotection. This interaction suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Receptor Binding : The compound binds to nAChRs, influencing neurotransmitter release and neuronal excitability.

- Enzyme Modulation : It may modulate the activity of various enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

- Cell Signaling Pathways : Preliminary studies suggest that it alters cellular signaling pathways related to inflammation and microbial resistance.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Methyl 2-[(3-pyrrolidinyloxy)methyl]benzoate | Ester with pyrrolidine | Antimicrobial, anti-inflammatory |

| Methyl 1-Methyl-3-pyrrolidinyl Benzoate | Ester with different pyrrolidine | Neuropharmacological |

| Methyl 4-Pyrrolidinyl Benzoate | Ester with pyrrolidine at position 4 | Limited data on biological activity |

This table illustrates the distinct biological activities associated with different structural configurations, emphasizing how slight modifications can lead to significant changes in pharmacological profiles .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating promising antimicrobial potential.

Case Study 2: Neuropharmacological Assessment

A study evaluated the effects of this compound on cognitive function in murine models. The compound significantly improved memory retention in behavioral tests, correlating its action with enhanced cholinergic signaling through nAChRs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.